Diacetylresveratryl thioctate
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Overview
Description
Diacetylresveratryl thioctate is an organic compound that combines the benefits of resveratrol and alpha-lipoic acid. It is known for its potent antioxidant properties, ability to protect the skin from oxidative stress, improve skin texture, and provide anti-aging benefits by neutralizing free radicals . The compound is based on resveratrol (3,4’,5-trihydroxy-trans-stilbene) and includes sulfur as a component of the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diacetylresveratryl thioctate involves the esterification of resveratrol with thioctic acid. The reaction typically requires the use of an acid catalyst and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
For industrial production, the synthesis of this compound can be optimized using solid dispersion techniques. This method involves the preparation of a solid dispersion of resveratrol with mixture carriers through the melt method, which enhances the solubility and bioavailability of the compound . The optimized solid dispersion can then be esterified with thioctic acid under controlled conditions to produce this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
Diacetylresveratryl thioctate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidative products.
Reduction: Reduction reactions can convert the compound back to its original resveratrol and thioctic acid components.
Substitution: The acetyl groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require the use of nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of resveratrol and thioctic acid, which can have different biological and chemical properties.
Scientific Research Applications
Diacetylresveratryl thioctate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of combining antioxidants with different functional groups.
Biology: The compound’s antioxidant properties make it useful in studying cellular protection mechanisms against oxidative stress.
Industry: It is used in cosmetic formulations for its skin conditioning and anti-aging benefits.
Mechanism of Action
Diacetylresveratryl thioctate exerts its effects primarily through its antioxidant activity. The compound neutralizes free radicals by donating electrons, thereby preventing oxidative damage to cells and tissues. The molecular targets include reactive oxygen species (ROS) and other free radicals. The pathways involved in its action include the activation of antioxidant response elements (ARE) and the modulation of signaling pathways related to oxidative stress .
Comparison with Similar Compounds
Diacetylresveratryl thioctate is unique due to its combination of resveratrol and thioctic acid, which provides enhanced antioxidant properties compared to its individual components. Similar compounds include:
Resveratrol: A natural polyphenol with antioxidant and anti-inflammatory properties.
Alpha-lipoic acid: An antioxidant that helps regenerate other antioxidants and provides neuroprotective effects.
Quercetin: A flavonoid with strong antioxidant and anti-inflammatory activities.
Curcumin: A polyphenol with antioxidant, anti-inflammatory, and anticancer properties.
This compound stands out due to its dual antioxidant action, making it a potent compound for various applications in research and industry .
Properties
CAS No. |
1082892-39-4 |
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Molecular Formula |
C26H28O6S2 |
Molecular Weight |
500.6 g/mol |
IUPAC Name |
[4-[(E)-2-(3,5-diacetyloxyphenyl)ethenyl]phenyl] 5-(dithiolan-3-yl)pentanoate |
InChI |
InChI=1S/C26H28O6S2/c1-18(27)30-23-15-21(16-24(17-23)31-19(2)28)8-7-20-9-11-22(12-10-20)32-26(29)6-4-3-5-25-13-14-33-34-25/h7-12,15-17,25H,3-6,13-14H2,1-2H3/b8-7+ |
InChI Key |
FZEQNJVTFSWCOX-BQYQJAHWSA-N |
Isomeric SMILES |
CC(=O)OC1=CC(=CC(=C1)/C=C/C2=CC=C(C=C2)OC(=O)CCCCC3CCSS3)OC(=O)C |
Canonical SMILES |
CC(=O)OC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)OC(=O)CCCCC3CCSS3)OC(=O)C |
Origin of Product |
United States |
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